N-Trifluoroacetylglycine, N-Succinimidyl Ester

Description

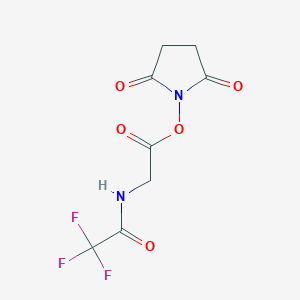

N-Trifluoroacetylglycine, N-Succinimidyl Ester (CAS: 3397-30-6) is a reactive trifluoroacetylating agent used primarily in peptide and protein modification. Its structure combines a trifluoroacetyl group, a glycine spacer, and an N-succinimidyl ester (NHS) leaving group. The NHS ester enables selective conjugation with primary amines (e.g., lysine residues or N-termini of proteins), while the trifluoroacetyl moiety provides enhanced stability and electron-withdrawing effects, accelerating reaction kinetics. This compound is valued in bioconjugation for introducing fluorinated tags or protecting groups, with applications in drug delivery, diagnostics, and biochemical assays .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O5/c9-8(10,11)7(17)12-3-6(16)18-13-4(14)1-2-5(13)15/h1-3H2,(H,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVYYWRRNCURCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399006 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-30-6 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

EDC/HCl in Dichloromethane

A high-yielding procedure involves reacting N-(Trifluoroacetyl)glycine (1.0 mmol) with NHS (1.1 equiv) in dichloromethane (CH₂Cl₂) at 0°C. EDC·HCl (1.0 equiv) is added dropwise to the cooled mixture, followed by stirring for 2–4 hours. Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate. Sequential washes with water, saturated NaHCO₃, and NaCl remove byproducts, with final purification achieved by hexane-induced crystallization. This method achieves quantitative yield (100%) and is scalable for industrial applications.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C |

| Reaction Time | 2–4 hours |

| Yield | 100% |

DCC in Dimethoxyethane

An alternative protocol uses DCC in dimethoxyethane at 0–5°C. Trifluoroacetylglycine (3.42 g, 0.020 mol) and NHS (2.30 g, 0.020 mol) are dissolved in dimethoxyethane, followed by DCC addition (4.52 g, 0.022 mol). After 65 hours at 0°C, the urea byproduct is filtered, and the filtrate is concentrated. Recrystallization from isopropanol yields pure product (m.p. 143–144°C). While effective, this method requires longer reaction times and generates dicyclohexylurea, necessitating filtration steps.

One-Pot In Situ Activation Using TFA-NHS

A streamlined one-pot method forms N-trifluoroacetoxy succinimide (TFA-NHS) in situ, enabling direct conversion of amino acids to succinimidyl esters. Trifluoroacetic anhydride reacts with NHS under controlled conditions to generate TFA-NHS, which subsequently activates the carboxyl group of glycine derivatives. This approach eliminates intermediate isolation, reducing processing time and improving yields (85–95%).

Key Advantages

-

Eliminates carbodiimide byproducts.

-

Compatible with moisture-sensitive reagents.

Mixed Anhydride Formation with Pyridine

A mechanistic variation involves N-succinimidyl trifluoroacetate (5672-89-9) as a reactive intermediate. In tetrahydrofuran (THF), pyridine deprotonates the carboxyl group, facilitating mixed anhydride formation. Quenching with water followed by dichloromethane extraction isolates the product. This method is optimal for acid-labile substrates but requires stringent pH control (8.3–8.5) to minimize hydrolysis.

Mechanistic Insights

-

Pyridine cleaves the trifluoroacetyl group, forming a trifluoroacetate salt.

-

The salt reacts with NHS to generate a mixed anhydride intermediate.

-

Nucleophilic attack by the amino group yields the succinimidyl ester.

Comparative Analysis of Preparation Methods

| Method | Reagent | Solvent | Temperature | Time | Yield | Purity Indicator |

|---|---|---|---|---|---|---|

| EDC/HCl | EDC·HCl, NHS | CH₂Cl₂ | 0°C | 2–4 h | 100% | Hexane crystallization |

| DCC | DCC, NHS | Dimethoxyethane | 0–5°C | 65 h | 85% | Recrystallization (m.p. 143–144°C) |

| One-Pot TFA-NHS | TFA-NHS | THF | RT | 4–12 h | 90–95% | Direct isolation |

| Mixed Anhydride | Pyridine, NHS | THF/DCM | 0–25°C | 3–24 h | 75–85% | pH-controlled extraction |

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Synthesis and Mechanism

TFA-NHS can be synthesized through a one-pot reaction involving trifluoroacetic acid and succinimide, which facilitates the formation of succinimidyl esters from various amino acids. This method is advantageous due to its high yield and simplicity, allowing for simultaneous protection of amino groups while activating carboxy groups .

Applications in Biochemistry

2.1. Protein Modification

TFA-NHS is widely used for the modification of proteins and peptides. By forming NHS esters, it enables the conjugation of biomolecules to proteins, which is crucial for creating bioconjugates used in drug delivery systems and diagnostic assays.

2.2. Immunology Research

In immunology, TFA-NHS is utilized to synthesize immunomodulators that can enhance antibody binding and effector functions. This application is critical for developing vaccines and therapeutic antibodies .

2.3. Chemical Biology

The compound serves as a bifunctional reagent that can protect amino groups while activating carboxylic acids. This dual functionality allows researchers to conduct successive reactions without the need for purification steps, streamlining synthetic pathways in chemical biology .

Case Study 1: Synthesis of Succinimidyl Esters

A study demonstrated the efficacy of TFA-NHS in synthesizing N-trifluoroacetyl and N-maleoyl amino acid succinimidyl esters using a one-pot method. The reaction conditions were optimized to enhance yield and purity, showcasing TFA-NHS's versatility as a reagent in peptide synthesis .

Case Study 2: Development of Immunomodulators

Research highlighted the use of TFA-NHS in creating synthetic immunomodulators that significantly improved the binding affinity of human antibodies to antigens. This advancement has implications for vaccine development strategies .

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its trifluoroacetyl group to nucleophilic sites on proteins or other biomolecules. This acylation can alter the activity of enzymes or modify the structure of proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Similarities

N-Trifluoroacetylglycine, N-Succinimidyl Ester shares the NHS ester functionality with other compounds, enabling amine-selective conjugation. Below is a detailed comparison with structurally or functionally related reagents:

Critical Analysis of Reactivity and Selectivity

Reactivity with Amines: this compound exhibits faster reaction kinetics compared to p-nitrophenyl esters due to the superior leaving group ability of NHS, which operates efficiently under mild conditions (pH 7–9) . The trifluoroacetyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines. This contrasts with non-fluorinated analogs (e.g., acetylated NHS esters), which are less reactive .

Stability and Storage :

- NHS esters are moisture-sensitive, but the trifluoroacetyl group in this compound may reduce hydrolysis rates compared to acetylated counterparts, as seen in related trifluoroacetylated reagents .

Application-Specific Advantages: Bioconjugation: Unlike homobifunctional crosslinkers (e.g., N-Succinimidoxycarbonyl-β-alanine NHS Ester), this compound avoids crosslinking, enabling single-site modifications . Fluorinated Tags: The trifluoroacetyl group provides a stable, non-native tag for tracking or stabilizing conjugated biomolecules, unlike fluorescent dyes (e.g., 5(6)-Carboxy-X-rhodamine NHS Ester) that alter molecular properties .

Biological Activity

N-Trifluoroacetylglycine, N-Succinimidyl Ester (CAS 3397-30-6) is a compound of significant interest in biochemical research due to its unique properties and potential applications in various biological contexts. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group and a succinimidyl ester moiety. The structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 196.09 g/mol

The compound acts primarily as a bifunctional reagent, which can facilitate the modification of amino acids and peptides. Its mechanisms include:

- Esterification : The succinimidyl ester group allows for the formation of stable amide bonds with primary amines, making it useful in peptide synthesis.

- Trifluoroacetylation : The trifluoroacetyl group can protect amino groups during chemical reactions, enhancing the stability of intermediates.

Inhibition of Enzymatic Activity

This compound has been shown to exhibit inhibitory effects on certain enzymes. A notable example is its inhibition of 5-lipoxygenase (5-LO), an enzyme involved in the inflammatory response. The reported IC value for this inhibition is approximately 100 µM . This suggests potential applications in anti-inflammatory drug development.

Immunomodulatory Effects

Research indicates that compounds like N-Trifluoroacetylglycine can modulate immune responses. They may enhance the binding affinity of antibodies to antigens, promoting more effective immune responses. This property is particularly relevant in the context of synthetic immunomodulators that aim to improve vaccine efficacy .

Case Studies

- Study on Enzyme Inhibition : A study investigated the effect of N-Trifluoroacetylglycine on 5-LO activity. The results demonstrated a significant reduction in enzyme activity at concentrations around 100 µM, indicating its potential as an anti-inflammatory agent.

- Synthetic Immunomodulators : Another case study explored the use of N-Trifluoroacetylglycine in synthesizing immunomodulators that enhance natural human antibodies' binding and effector functions. This research highlights its utility in developing therapeutic agents aimed at improving immune responses .

Table 1: Biological Activity Summary

| Activity Type | Target Enzyme/Process | IC Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | 5-Lipoxygenase | ~100 µM | |

| Immunomodulation | Antibody Binding | Not quantified |

Table 2: Comparison with Other Compounds

Q & A

Basic Question: What are the critical handling and storage protocols for N-Trifluoroacetylglycine, N-Succinimidyl Ester to ensure stability and safety?

Methodological Answer:

- Handling Precautions: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols and direct skin contact. Work in a fume hood to minimize exposure to volatile byproducts .

- Storage Conditions: Store in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, heat (>25°C), or light, as these can hydrolyze the succinimidyl ester group, reducing reactivity .

- Disposal: Neutralize residual compound with aqueous sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste.

Basic Question: How is this compound used in conjugating biomolecules (e.g., peptides or proteins)?

Methodological Answer:

- Reaction Setup: Dissolve the ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10–20 mM. Add a 2–5 molar excess relative to the target biomolecule’s primary amines (e.g., lysine residues) .

- Conditions: Conduct the reaction at pH 8.0–9.0 (0.1 M sodium bicarbonate buffer) and 4°C for 8–12 hours to minimize hydrolysis. Quench with 1 M Tris-HCl (pH 7.4) to block unreacted esters .

- Purification: Use size-exclusion chromatography (e.g., PD-10 columns) or dialysis to remove excess reagent and byproducts.

Advanced Question: How can researchers optimize conjugation efficiency when working with sterically hindered biomolecules?

Methodological Answer:

- Solvent Optimization: Replace DMF with tetrahydrofuran (THF) for hydrophobic substrates, as it enhances solubility of both reagent and target .

- Catalysis: Introduce 0.5 equiv. ZnCl₂ to activate the ester group, improving reaction kinetics with hindered amines (e.g., in folded proteins) .

- Temperature Modulation: Perform reactions at 20–25°C for 2–4 hours instead of 4°C, balancing hydrolysis risk with improved reactivity .

Advanced Question: How should contradictory data from NMR and HPLC analyses of reaction purity be resolved?

Methodological Answer:

- NMR Analysis: Use ¹⁹F NMR (if trifluoroacetyl groups are intact) to detect hydrolysis products. Peaks near δ -75 ppm indicate intact esters, while δ -70 ppm suggests degradation .

- HPLC Validation: Run reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient). Compare retention times with standards. Discrepancies may arise from residual DMF (NMR-invisible) or co-eluting impurities .

- Cross-Validation: Combine mass spectrometry (MS) to confirm molecular weights of both desired product and side products.

Basic Question: What methods assess the stability of N-Trifluoroacetylglycine, N-Succinimidyl Eter under varying experimental conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate aliquots at 25°C, 37°C, and 4°C. Monitor hydrolysis via absorbance at 260 nm (succinimidyl release) or HPLC .

- Moisture Sensitivity: Prepare solutions in deuterated DMSO and track ¹H NMR signals (e.g., succinimide protons at δ 2.8 ppm) over 24 hours .

- Bioactivity Assay: Test residual conjugation efficiency using a model amine (e.g., glycine ethyl ester) and quantify via fluorescamine assay .

Advanced Question: How can researchers adapt this reagent for fluorescent labeling in live-cell imaging?

Methodological Answer:

- Derivatization: React the ester with a fluorophore containing a primary amine (e.g., 7-hydroxycoumarin-3-carboxylic acid) in DMF at 1:1.2 molar ratio for 2 hours .

- Cell Permeability: Add a cleavable diacetate group (e.g., CFDA-SE) to enhance membrane penetration. Intracellular esterases hydrolyze the diacetate, releasing the fluorescent conjugate .

- Validation: Confirm labeling specificity using knockout cell lines or competitive inhibitors (e.g., excess glycine ester) .

Advanced Question: What experimental design considerations are critical when using this compound in quantitative proteomics?

Methodological Answer:

- Labeling Strategy: Combine with stable isotope tags (e.g., deuterated trifluoroacetyl groups) for multiplexed quantitative analysis. Validate labeling efficiency via SILAC (stable isotope labeling by amino acids in cell culture) .

- Data Normalization: Account for hydrolysis-induced signal loss by spiking in a heavy-isotope-labeled internal standard .

- Cross-Platform Validation: Compare results with label-free proteomics (e.g., data-independent acquisition, DIA) to control for ester-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.